molecular formula C21H17FN4O2S B3016931 1-(3-氟-4-甲苯基)-3-(4-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)苯基)脲 CAS No. 1105209-38-8

1-(3-氟-4-甲苯基)-3-(4-(7-甲基-5-氧代-5H-噻唑并[3,2-a]嘧啶-3-基)苯基)脲

货号 B3016931
CAS 编号: 1105209-38-8
分子量: 408.45
InChI 键: JTZPOEFFIMKXDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea" is a structurally complex molecule that likely exhibits biological activity given the presence of a urea moiety and a thiazolopyrimidinyl group. Urea derivatives have been widely studied for their potential therapeutic effects, including anti-cancer, anti-viral, and herbicidal activities. The presence of a thiazolopyrimidinyl group suggests the compound could interact with various biological targets, potentially acting as a kinase inhibitor or an enzyme inhibitor.

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate. In the context of similar compounds, a series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives were synthesized using a structure-based design approach, which led to compounds with potent activity against human chronic myeloid leukemia (CML) cell line K562 . Another study reported the synthesis of 1-aryl-3-[(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, which were found to be potent VEGFR-2 tyrosine kinase inhibitors . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. For instance, the position of the arylurea moiety relative to the thioether linker was found to be significant for the inhibitory activity of VEGFR-2 tyrosine kinase inhibitors . The molecular docking studies of similar compounds have provided insights into their mechanism of action, which could be relevant for understanding the interactions of the compound with its biological targets .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the urea moiety, in particular, can lead to the formation of different types of bonds and interactions with biological macromolecules. The synthesis of related compounds has shown that the introduction of substituents on the phenyl ring can significantly affect the biological activity of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine or methyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For example, the introduction of a trifluoromethyl group in a related compound led to better biological activity in cellular assays . The crystal structure of a related compound was determined by X-ray single crystal diffraction, which can provide valuable information about the three-dimensional arrangement of atoms in the molecule .

科学研究应用

银屑病治疗

研究已经发现了一种有效的 FMS 样酪氨酸激酶 3 (FLT3) 抑制剂,它是与指定化合物属于同一化学家族的衍生物,在银屑病的 K14-VEGF 转基因小鼠模型中显示出显着的抗银屑病作用。该化合物在最后一次给药后显示出有希望的结果,没有复发,突出了其作为银屑病治疗药物候选者的潜力 (李国波等,2016)

抗慢性粒细胞白血病活性

对 1-苯基-3-(5-(嘧啶-4-基硫基)-1,3,4-噻二唑-2-基)脲衍生物的研究揭示了对人慢性粒细胞白血病 (CML) 细胞系 K562 具有强大活性的化合物。一种化合物表现出最小的细胞毒性和显着的诱导凋亡作用,减少了 PI3K/Akt 信号通路的蛋白质磷酸化,表明其作为 CML 和癌症治疗的潜力 (李伟伟等,2019)

新型衍生物的合成

氟化 3-氧代酯和 1,3-二酮的 Biginelli 缩合导致了新的嘧啶衍生物的合成。这项研究概述了一种生产氟化烷基-羟基嘧啶的方法,可能可用于创建具有特定特性的新型治疗剂 (V. I. Saloutin 等,2000)

食欲素-1 受体机制

一项研究探索了食欲素-1 受体机制在强迫性食物消耗中的作用,使用了与指定化学物质相关的化合物来抑制食欲素-1 受体。这项研究可能有助于理解和潜在治疗暴饮暴食和其他强迫性饮食失调 (L. Piccoli 等,2012)

细胞分裂素样活性及生根促进

脲衍生物,包括与指定化合物在结构上相关的衍生物,已显示出具有细胞分裂素样活性,通常超过腺嘌呤化合物。这些发现表明在植物形态发生和农业中具有潜在应用,特别是在促进不定根形成方面 (A. Ricci & C. Bertoletti,2009)

属性

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-3-6-16(10-17(12)22)25-20(28)24-15-7-4-14(5-8-15)18-11-29-21-23-13(2)9-19(27)26(18)21/h3-11H,1-2H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZPOEFFIMKXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CSC4=NC(=CC(=O)N34)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。